3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide
Overview
Description
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is a synthetic compound with a molecular formula of C21H26N2O and a molecular weight of 322.4439 . This compound is also known by other names such as benzylfentanyl and desmethylfentanyl . It is a derivative of fentanyl, a potent synthetic opioid used for pain management and anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide typically involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline derivatives under specific conditions . The reaction is often carried out in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality . The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines . Substitution reactions can result in a variety of substituted derivatives depending on the electrophile used .
Scientific Research Applications
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide involves binding to opioid receptors in the central nervous system . This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters . The compound’s effects are mediated through the μ-opioid receptor, which is responsible for its analgesic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but higher potency.
Norfentanyl: A major metabolite of fentanyl with a similar structure but different pharmacological properties.
Isofentanyl: An isomer of fentanyl with similar pharmacological effects.
Uniqueness
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic profiles compared to other fentanyl analogs . These modifications can influence its potency, duration of action, and metabolic pathways .
Properties
IUPAC Name |
3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(14-11-18-7-3-1-4-8-18)22-20-12-9-19(10-13-20)17-23-15-5-2-6-16-23/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQTQLIZQZMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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